

# Biological activity of 1-(3-Bromo-5-methylphenyl)ethanone derivatives

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## Compound of Interest

Compound Name: 1-(3-Bromo-5-methylphenyl)ethanone

Cat. No.: B058197

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An In-depth Technical Guide on the Biological Activity of **1-(3-Bromo-5-methylphenyl)ethanone** Derivatives

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-(3-Bromo-5-methylphenyl)ethanone**, also known as 3'-Bromo-5'-methylacetophenone, is an organic compound featuring bromine and methyl substituents on a phenyl ring.[1] Its chemical structure makes it a versatile intermediate in organic synthesis. While research on a broad spectrum of its derivatives is still emerging, a significant application has been identified in the field of oncology. Specifically, this compound serves as a key building block in the synthesis of quinoline amide derivatives that have been evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, primarily for its role in blocking tumor angiogenesis.[2][3]

This guide provides a technical overview of the biological activities associated with derivatives of the **1-(3-Bromo-5-methylphenyl)ethanone** core, with a primary focus on their role as VEGFR-2 inhibitors. Additionally, potential antimicrobial activities, extrapolated from structurally related brominated acetophenones, will be discussed.

## Anticancer Activity: VEGFR-2 Inhibition

VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.<sup>[2][4]</sup> By binding to its ligand, VEGF, the receptor activates downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.<sup>[4]</sup> Derivatives of **1-(3-Bromo-5-methylphenyl)ethanone** have been instrumental in creating compounds that target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and blocking the angiogenic process.<sup>[2][5]</sup>

## Quantitative Data: VEGFR-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various heterocyclic derivatives, including quinoline amides, which can be synthesized from the **1-(3-Bromo-5-methylphenyl)ethanone** scaffold. The data is presented as IC<sub>50</sub> values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Heterocyclic Derivatives

Compound Class	Specific Derivative	VEGFR-2 Kinase IC <sub>50</sub> (nM)	Reference Compound (IC <sub>50</sub> )	Citation
Quinoline Amide	5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide	3.8	-	[5]
Quinoline-Thiazolidine-4-one Urea	Compound 21	Potent (Specific value not stated)	Cabozantinib	[3]
Isatin-Thiazolidine-2,4-dione	Compound 13	69.11	Sorafenib (53.65 nM)	[6]
Isatin-Thiazolidine-2,4-dione	Compound 14	85.89	Sorafenib (53.65 nM)	[6]
3-Methylquinoxaline	N-t-butylbenzamide derivative (Compound 15)	3.2	Sorafenib (3.12 nM)	[3]

| bis([5][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline | 2,5-dichloro derivative (Compound 23i) | 3.7 | Sorafenib (3.12 nM) |[4] |

Note: The compounds listed are representative examples of VEGFR-2 inhibitors whose synthesis can involve intermediates like **1-(3-Bromo-5-methylphenyl)ethanone**.

## Cytotoxicity Against Cancer Cell Lines

The anti-proliferative effects of these derivatives are often evaluated against various human cancer cell lines. The table below presents IC<sub>50</sub> values for representative brominated benzofuran derivatives, illustrating the cytotoxic potential of compounds containing a bromophenyl moiety.

Table 2: Cytotoxicity of Brominated Benzofuran Derivatives Against Human Cancer Cell Lines

Compound ID	K562 (Leukemia) IC <sub>50</sub> (μM)	PC3 (Prostate) IC <sub>50</sub> (μM)	SW620 (Colon) IC <sub>50</sub> (μM)	Caki-1 (Kidney) IC <sub>50</sub> (μM)	HaCaT (Healthy Keratinocytes) IC <sub>50</sub> (μM)	Citation
5	14.6 ± 3.5	>30	>30	>30	14.6 ± 3.5	[8]
6	3.83 ± 0.6	>30	>30	>30	12.44 ± 1.27	[8]

| 8 | 4.34 ± 0.3 | >30 | >30 | >30 | 13.5 ± 1.1 | [8] |

Note: These compounds are structurally related to the topic core and demonstrate the cytotoxic effects of brominated heterocyclic compounds.

## Potential Antimicrobial Activity

While the primary focus has been on anticancer applications, derivatives of closely related structures like 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.[7]

Furthermore, the broader class of chalcones, which can be synthesized from acetophenones, are known to possess significant antimicrobial and antifungal activities.[9]

## Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for chalcone derivatives containing a diphenyl ether moiety, which demonstrates the potential of acetophenone-derived structures as antimicrobial agents.

Table 3: Antibacterial Activity of Chalcone Derivatives

Compound ID	Substituent	S. aureus MIC (μM)	E. coli MIC (μM)	Salmonella MIC (μM)	P. aeruginosa MIC (μM)	Citation
5c	2-Bromo	33.48	33.48	33.48	33.48	[9]
5h	3-Chloro	44.60	-	-	-	[9]
5t	4-Nitro	-	-	-	32.20	[9]

| 5u | Diphenyl ether | 25.23 | 33.63 | 33.63 | 33.63 | [9] |

## Experimental Protocols

### In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical method for assessing the inhibitory effect of a compound on VEGFR-2 kinase activity.

- Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - Prepare serial dilutions of the test compounds in DMSO.
  - In a 96-well plate, add the VEGFR-2 enzyme to the kinase assay buffer.
  - Add the diluted test compounds to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
  - Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
  - Incubate the reaction mixture at 30°C for 1 hour.
  - Stop the reaction and measure the generated ADP using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured, which is correlated with

kinase activity.

7. Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor like Sorafenib).
8. IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve.

## Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

- Cell Culture: Culture human cancer cells (e.g., K562, HepG2) and a healthy cell line (e.g., HaCaT) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Procedure:
  1. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
  2. Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤0.1%) for 48-72 hours.
  3. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
  4. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
  5. Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
  6. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
  7. Cell viability is expressed as a percentage relative to the untreated control cells. IC<sub>50</sub> values are determined from dose-response curves.

## Antimicrobial Susceptibility Testing (Broth Microdilution)

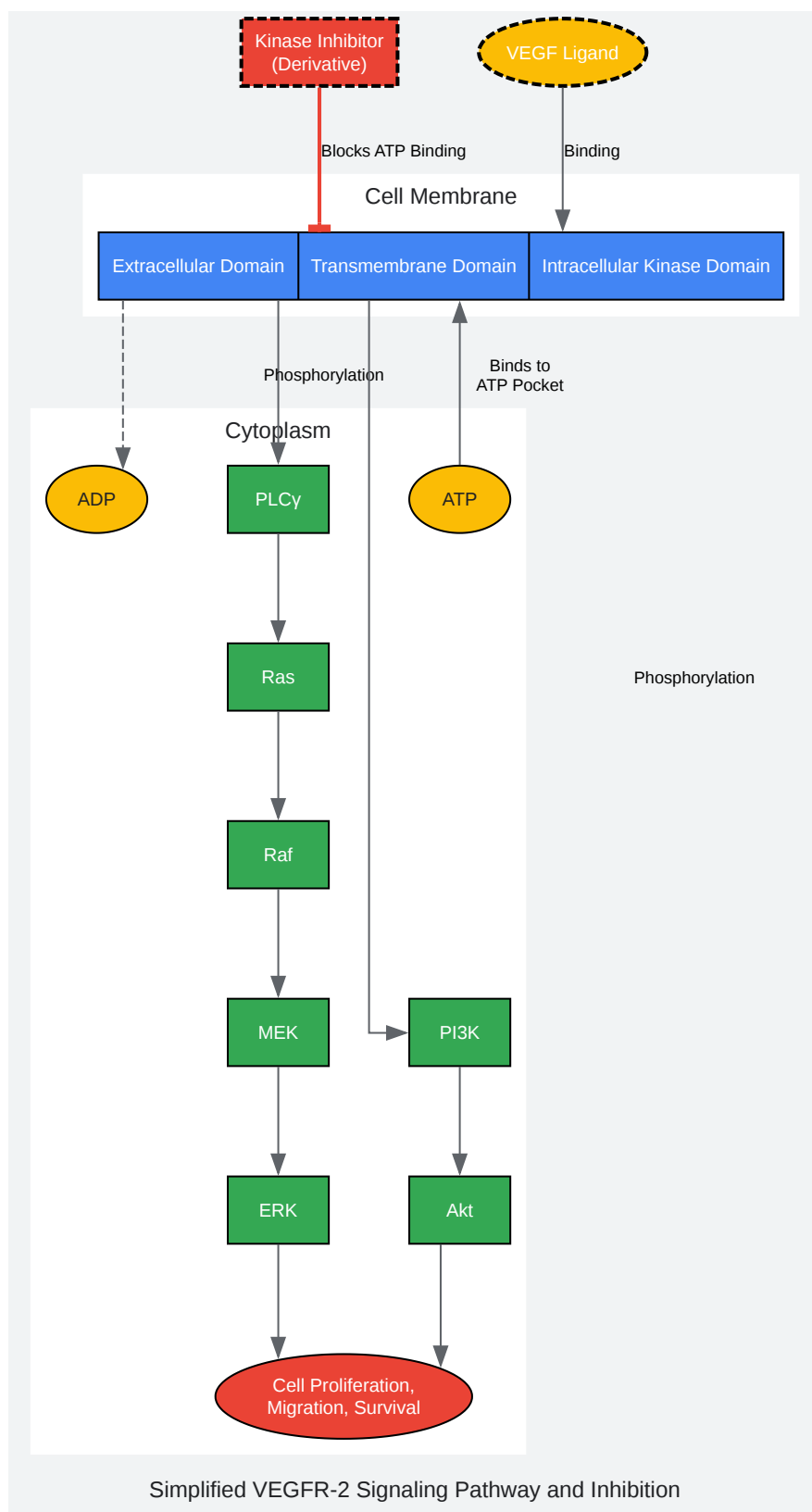
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

- Bacterial Strains and Media: Use standard bacterial strains (e.g., *S. aureus*, *E. coli*) and appropriate broth media (e.g., Mueller-Hinton Broth).
- Procedure:
  1. Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
  2. Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
  3. Add the standardized bacterial inoculum to each well.
  4. Include positive (bacteria only) and negative (broth only) controls.
  5. Incubate the plates at 37°C for 18-24 hours.
  6. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Visualizations: Pathways and Workflows

### VEGFR-2 Signaling Pathway and Inhibition

The following diagram illustrates a simplified VEGFR-2 signaling cascade and the point of inhibition by kinase inhibitors derived from the **1-(3-Bromo-5-methylphenyl)ethanone** core.



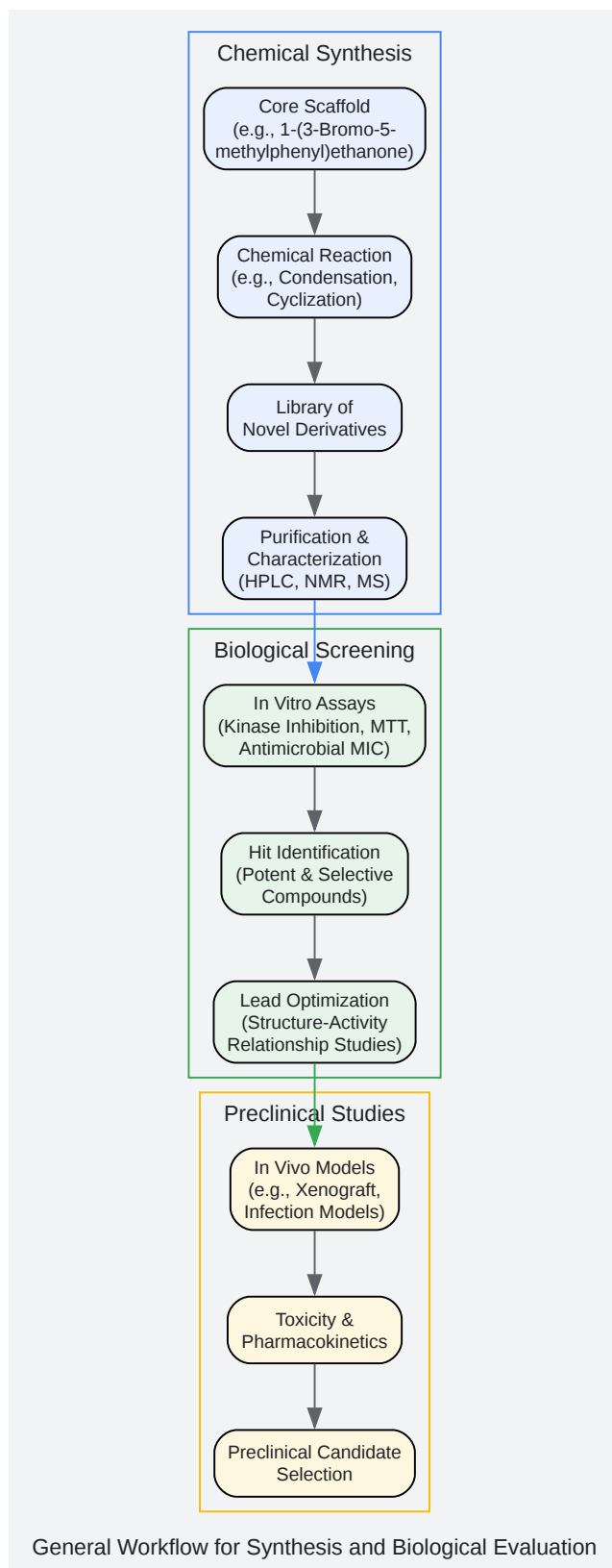
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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.



## General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel derivatives from a core scaffold.



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